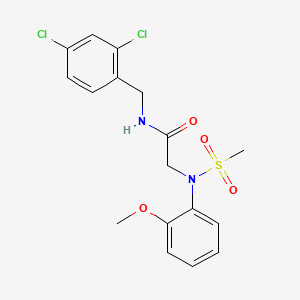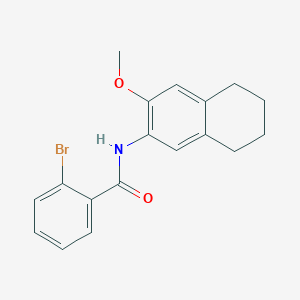
N-(2,4-dimethylphenyl)-4-(methanesulfonamido)benzenesulfonamide
Descripción general
Descripción
N-(2,4-dimethylphenyl)-4-(methanesulfonamido)benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two sulfonamide groups attached to a benzene ring, with additional methyl groups enhancing its reactivity and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-4-(methanesulfonamido)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of 2,4-dimethylaniline followed by the introduction of a methanesulfonamide group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for temperature and pH control is crucial to maintain consistency and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-dimethylphenyl)-4-(methanesulfonamido)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions, often using reagents like lithium aluminum hydride, can convert the sulfonamide groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfonamide groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and various substituted benzene compounds, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-4-(methanesulfonamido)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory or antimicrobial agents.
Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which N-(2,4-dimethylphenyl)-4-(methanesulfonamido)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites, inhibiting enzyme activity or altering receptor function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4-dimethylphenyl)-4-aminobenzenesulfonamide
- N-(2,4-dimethylphenyl)-4-nitrobenzenesulfonamide
- N-(2,4-dimethylphenyl)-4-hydroxybenzenesulfonamide
Uniqueness
Compared to similar compounds, N-(2,4-dimethylphenyl)-4-(methanesulfonamido)benzenesulfonamide is unique due to the presence of the methanesulfonamide group, which enhances its reactivity and potential for forming stable complexes with biological targets. This makes it particularly valuable in medicinal chemistry and biochemical research.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(methanesulfonamido)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-11-4-9-15(12(2)10-11)17-23(20,21)14-7-5-13(6-8-14)16-22(3,18)19/h4-10,16-17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNAADACVDGTPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[methyl-(4-methylphenyl)sulfonylamino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B3480346.png)
![[2-[(2-chlorophenyl)amino]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3480354.png)
![N-(4-BROMO-3-METHYLPHENYL)-2-[N-(2,3-DIMETHYLPHENYL)METHANESULFONAMIDO]ACETAMIDE](/img/structure/B3480356.png)
![N-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE](/img/structure/B3480364.png)

![3-({4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-3-methoxyphenoxy}methyl)benzoic acid](/img/structure/B3480373.png)
![methyl 4-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3480375.png)

![N~2~-benzyl-N-cyclopropyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]glycinamide](/img/structure/B3480383.png)
![(5E)-5-[[4-[(3,4-dichlorophenyl)methoxy]phenyl]methylidene]imidazolidine-2,4-dione](/img/structure/B3480387.png)
![methyl (5-bromo-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B3480395.png)
![methyl 2-[3-[(E)-(2,4-dioxo-3-prop-2-ynyl-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoate](/img/structure/B3480403.png)
![2-[4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B3480412.png)
![(5E)-5-{3-chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzylidene}imidazolidine-2,4-dione](/img/structure/B3480415.png)
